molecular formula C23H30N4OS B11600432 8-butyl-4,4-dimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

8-butyl-4,4-dimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11600432
M. Wt: 410.6 g/mol
InChI Key: KMBDBUDOOUSHMO-UHFFFAOYSA-N
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Description

8-butyl-4,4-dimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound featuring a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-butyl-4,4-dimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, typically starting with the construction of the core tetracyclic framework. This can be achieved through a series of cyclization reactions, often involving the use of organometallic reagents and catalysts to facilitate the formation of the complex ring system. Common solvents used in these reactions include polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the selection of suitable solvents and reagents is crucial to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

8-butyl-4,4-dimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the heteroatoms.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents for cyclization, oxidizing agents like hydrogen peroxide, and reducing agents such as LiAlH4. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-butyl-4,4-dimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-butyl-4,4-dimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-butyl-4,4-dimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene apart is its tetracyclic structure, which provides a unique combination of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H30N4OS

Molecular Weight

410.6 g/mol

IUPAC Name

8-butyl-4,4-dimethyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C23H30N4OS/c1-4-5-9-17-16-13-28-23(2,3)12-15(16)18-19-20(29-22(18)26-17)21(25-14-24-19)27-10-7-6-8-11-27/h14H,4-13H2,1-3H3

InChI Key

KMBDBUDOOUSHMO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)N5CCCCC5

Origin of Product

United States

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